molecular formula C18H22N4O2 B2781199 4-(dimethylamino)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide CAS No. 2034349-32-9

4-(dimethylamino)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide

Cat. No.: B2781199
CAS No.: 2034349-32-9
M. Wt: 326.4
InChI Key: WMDOFDSHIASQEN-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a dimethylamino group, a hexahydrocinnolinone moiety, and a benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the hexahydrocinnolinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the dimethylamino group: This step may involve nucleophilic substitution reactions.

    Coupling with benzamide: The final step involves coupling the hexahydrocinnolinone derivative with a benzamide precursor under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Compounds with similar benzamide structures.

    Hexahydrocinnolinone derivatives: Compounds with similar hexahydrocinnolinone moieties.

Uniqueness

4-(dimethylamino)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

4-(dimethylamino)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews its synthesis, molecular characteristics, and biological activities based on available research.

Molecular Characteristics

The compound has the following molecular properties:

  • Molecular Formula : C18_{18}H22_{22}N4_{4}O2_{2}
  • Molecular Weight : 326.4 g/mol
  • CAS Number : 2034349-32-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate both the dimethylamino and hexahydrocinnoline moieties. The synthetic pathway often includes the formation of the hexahydrocinnoline core followed by functionalization to introduce the amide and dimethylamino groups.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

Anticancer Properties

  • Inhibition of Kinases : The compound has been evaluated for its inhibitory activity against various receptor tyrosine kinases (RTKs). In particular:
    • It showed potent inhibition against EGFR (Epidermal Growth Factor Receptor) and other kinases involved in cancer progression.
    • Compounds with similar structures demonstrated IC50_{50} values ranging from 5.6 μM to 40 μM against different cancer cell lines including K562 (chronic myelogenous leukemia) and HL60 (promyelocytic leukemia) .
  • Cell Line Studies : The compound's cytotoxicity was assessed across multiple cell lines:
    • K562 Cells : IC50_{50} values were reported at 5.6 μM.
    • HL60 Cells : IC50_{50} values reached as low as 5.6 μM for certain analogs .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of kinase activity, which is crucial for cancer cell proliferation and survival. The binding affinity to the active sites of target kinases allows it to disrupt signaling pathways essential for tumor growth.

Case Studies

Several studies have focused on the efficacy of related compounds in clinical settings:

  • Study on Anticancer Activity : A comprehensive study evaluated a series of compounds similar to this compound against various cancer types. The results indicated that compounds with structural similarities often exhibited moderate to significant activity against hematological malignancies .
  • Docking Studies : Molecular docking studies have been performed to predict the binding affinities and orientations of the compound within the active sites of target kinases. These studies suggest that structural modifications can enhance binding efficiency and selectivity towards specific kinases .

Comparative Table of Biological Activity

CompoundTarget KinaseIC50_{50} (μM)Cell Line
Compound AEGFR5.6K562
Compound BPDGFR31HL60
Compound CHER240MCF7

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-(dimethylamino)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzamide, and how are critical reaction conditions optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and condensation. Key steps include:

  • Reagent selection : Use of dimethylamine derivatives for introducing the dimethylamino group and benzamide coupling agents (e.g., activated carbonyl intermediates).
  • Condition optimization : Reflux under controlled temperatures (e.g., 80–100°C) and inert atmospheres (N₂/Ar) to prevent oxidation. Reaction times are monitored via TLC or HPLC to ensure completion .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. Which analytical techniques are most reliable for characterizing this compound, and how are discrepancies in spectral data resolved?

Core characterization methods include:

  • Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., dimethylamino protons at δ 2.8–3.1 ppm, carbonyl signals at δ 165–170 ppm). Discrepancies in peak splitting (e.g., due to rotamers) are resolved by variable-temperature NMR .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity. Discrepancies between batches are investigated via spiking with authentic standards or LC-MS for mass verification .
  • Thermal analysis : Melting point determination (e.g., 180–185°C) and DSC to identify polymorphic forms .

Q. What initial biological screening assays are recommended to evaluate its bioactivity, and how are false positives mitigated?

  • In vitro assays : Enzymatic inhibition (e.g., kinase or HDAC assays) using fluorescence-based substrates. Dose-response curves (IC₅₀) are generated with triplicate measurements to ensure reproducibility .
  • Cell-based assays : Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) with controls for solvent interference (e.g., DMSO <0.1%) .
  • False positive mitigation : Include counter-screens (e.g., orthogonal assays) and use of inactive analogs to confirm target specificity .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing side products like N-alkylated byproducts?

  • Design of Experiments (DoE) : Systematic variation of solvent polarity (e.g., DMF vs. THF), base strength (e.g., K₂CO₃ vs. NaH), and stoichiometry to identify optimal parameters .
  • In-situ monitoring : Use of FTIR or Raman spectroscopy to track intermediate formation and adjust reaction dynamics in real time .
  • Byproduct suppression : Pre-activation of the cinnolinone core with Boc-protection to reduce unwanted alkylation .

Q. How should researchers reconcile contradictory data in biological activity across different studies (e.g., varying IC₅₀ values)?

  • Assay standardization : Compare buffer conditions (e.g., pH, ionic strength) and enzyme sources (recombinant vs. cell lysate). For example, HDAC inhibition may vary with isoform specificity .
  • Structural validation : Confirm compound integrity in biological matrices via LC-MS to rule out degradation .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 3,4-dimethoxybenzamide derivatives) to identify trends in substituent effects .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?

  • Systematic substitution : Synthesize derivatives with modifications at the dimethylamino group (e.g., diethylamino, pyrrolidino) or benzamide ring (e.g., halogenation). Test in parallel against target enzymes .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding poses and guide rational design. Validate with mutagenesis (e.g., alanine scanning of enzyme active sites) .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) and hydrophobic regions using QSAR models .

Q. What advanced pharmacological assays are recommended to assess in vivo efficacy and mechanism of action?

  • In vivo models : Xenograft studies in immunocompromised mice (e.g., HCT-116 colorectal tumors) with pharmacokinetic profiling (plasma half-life, bioavailability) .
  • Target engagement : Use of fluorescent probes (e.g., CETSA) to confirm binding in tumor tissues .
  • Omics integration : RNA-seq or proteomics to identify downstream pathways affected by treatment (e.g., apoptosis markers like caspase-3) .

Properties

IUPAC Name

4-(dimethylamino)-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-21(2)15-7-4-12(5-8-15)18(24)19-14-6-9-16-13(10-14)11-17(23)22(3)20-16/h4-5,7-8,11,14H,6,9-10H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDOFDSHIASQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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